3-Bromo-2'-ethylbenzophenone
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Overview
Description
3-Bromo-2’-ethylbenzophenone: is an organic compound with the molecular formula C15H13BrO . It is a derivative of benzophenone, where a bromine atom is substituted at the third position of the benzene ring and an ethyl group is attached to the second position of the other benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2’-ethylbenzophenone typically involves the bromination of 2’-ethylbenzophenone. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-2’-ethylbenzophenone can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2’-ethylbenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
N-bromosuccinimide (NBS): for bromination.
Sodium borohydride (NaBH4): or for reduction.
Potassium permanganate (KMnO4): for oxidation.
Major Products Formed:
- Substitution reactions yield various substituted benzophenones.
- Reduction reactions yield 3-bromo-2’-ethylbenzyl alcohol.
- Oxidation reactions yield 3-bromo-2’-ethylbenzoic acid.
Scientific Research Applications
Chemistry: 3-Bromo-2’-ethylbenzophenone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, derivatives of 3-Bromo-2’-ethylbenzophenone are explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins, where it imparts specific properties to the final products.
Mechanism of Action
The mechanism of action of 3-Bromo-2’-ethylbenzophenone depends on its specific application. In general, the bromine atom and the carbonyl group play crucial roles in its reactivity. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. The molecular targets and pathways involved vary based on the specific chemical transformations it undergoes.
Comparison with Similar Compounds
3-Bromo-2’-methylbenzophenone: Similar structure but with a methyl group instead of an ethyl group.
4-Bromo-2’-ethylbenzophenone: Bromine atom at the fourth position instead of the third.
3-Chloro-2’-ethylbenzophenone: Chlorine atom instead of bromine.
Uniqueness: 3-Bromo-2’-ethylbenzophenone is unique due to the specific positioning of the bromine and ethyl groups, which influence its reactivity and the types of chemical reactions it can undergo. This makes it a valuable intermediate in organic synthesis, offering distinct pathways for the preparation of various derivatives.
Properties
IUPAC Name |
(3-bromophenyl)-(2-ethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-2-11-6-3-4-9-14(11)15(17)12-7-5-8-13(16)10-12/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZZNQXSRWVMBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801268235 |
Source
|
Record name | Methanone, (3-bromophenyl)(2-ethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801268235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-80-3 |
Source
|
Record name | Methanone, (3-bromophenyl)(2-ethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (3-bromophenyl)(2-ethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801268235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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